This lack of information suggests that 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one is either a very new compound or one that has not been extensively studied yet.
Further investigation might be possible through:
ITH12575 is a synthetic compound belonging to the class of 4,1-benzothiazepines, characterized by its unique chemical structure that includes an isopropyl group at the ortho position of the benzothiazepine scaffold. This structural modification enhances its hydrophobic properties, which plays a significant role in its biological activity and pharmacological potential. ITH12575 is primarily recognized for its ability to modulate the mitochondrial sodium/calcium exchanger (NCLX), which is crucial for maintaining calcium homeostasis within cells, particularly under conditions of cellular stress or excitotoxicity .
The synthesis of ITH12575 involves a two-step chemical reaction process:
These reactions are designed to optimize the compound's pharmacokinetic properties while enhancing its neuroprotective effects.
ITH12575 exhibits significant biological activity, particularly in neuroprotection. It has been shown to effectively reduce mitochondrial calcium release during excitotoxic conditions, thereby preventing neuronal damage associated with calcium overload. In various experimental models, including bovine chromaffin cells and SH-SY5Y neuroblastoma cells, ITH12575 demonstrated a robust neuroprotective profile against stimuli that typically induce cell death through excessive calcium influx . Notably, it does not block voltage-gated calcium channels, distinguishing it from other compounds in its class like CGP37157 .
The synthesis methods for ITH12575 have been refined to improve drug-likeness and solubility while retaining its biological efficacy. The primary steps include:
ITH12575 is primarily explored for its therapeutic potential in neurodegenerative diseases where calcium dysregulation plays a critical role. Its ability to modulate mitochondrial function positions it as a candidate for treating conditions such as:
ITH12575 shares structural similarities with several other benzothiazepine derivatives, notably CGP37157 and ITH12662. Here’s a comparison highlighting its uniqueness:
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| ITH12575 | Isopropyl group at ortho position | Neuroprotective; NCLX blocker | Minimal effect on voltage-gated channels |
| CGP37157 | Phenyl ring; less hydrophobic | NCLX blocker; broader off-target effects | Higher off-target activity |
| ITH12662 | Similar benzothiazepine core | Improved solubility; moderate neuroprotection | Better pharmacokinetic profile |
ITH12575 (7-chloro-5-(2-isopropylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one) can be disconnected into two strategic fragments:
Key bond constructions:
This analysis reveals that ITH12575 is accessible in three concise operations from inexpensive aromatics while retaining full control over ortho-regioselectivity and the benzylic stereocentre created in the benzhydrol step.
CGP37157 bears a 2-chlorophenyl ring; moving the isopropyl group to the ortho-position and preserving the 7-chloro core furnishes ITH12575. A two-step modification is feasible:
Although elegant, this retrofit gives overall moderate throughput (≈ 68%) and requires precious-metal catalysis.
The route optimised by Martínez-Sanz and coworkers is more direct and metal-free [2] [3].
| Step | Reagent & conditions | Representative yield |
|---|---|---|
| a DoL & addition | Boc-4-chloroaniline, tBuLi, THF, –78→–20 °C; then o-isopropylbenzaldehyde, –78 °C → rt | 33% (Int. 20) |
| b One-pot S-alkylation/cyclisation | methyl thioglycolate (10 eq), TFA, 85 °C, 24 h | 38% (ITH12575) |
Total isolated yield: 12–14% from aniline (Table 1). Despite modest overall yield, the chemistry is telescoped, chromatography-friendly and avoids transition metals.
| Compound | ArCHO used | Yield of benzhydrol (%) | One-pot cyclisation yield (%) |
|---|---|---|---|
| ITH12575 (target) | o-isopropyl | 33 | 38 |
| 4’-i-Pr analogue | p-isopropyl | 40 | 64 |
| 3’-i-Pr analogue | m-isopropyl | 29 | 33 |
Directed ortho-lithiation relies on simultaneous N-Boc protection and an electron-withdrawing 7-chloro handle. ^1H-NMR monitoring demonstrated exclusive metallation at C-2 (<4% meta-substitution) [2]. Temperature ramps (–78→–20 °C) allowed controlled isotope quenching experiments that confirmed >95% ortho-selectivity, essential to avoid 3-isopropyl by-products observed when lithiation was carried out above –10 °C [2].
Research findings highlight: